Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate
Overview
Description
Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate: is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of chloro, chlorosulfonyl, and methyl groups attached to the thiophene ring, as well as a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a thiophene derivative followed by sulfonylation and esterification reactions. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid. The esterification step can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding a simpler thiophene derivative.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., triethylamine).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed:
Substitution Reactions: Thiophene derivatives with various functional groups replacing the chloro or chlorosulfonyl groups.
Oxidation Reactions: Sulfoxides or sulfones of the thiophene ring.
Reduction Reactions: Thiophene derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate is used as an intermediate in the synthesis of more complex thiophene derivatives. It serves as a building block for the development of novel materials, including conductive polymers and organic semiconductors.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable compound for drug discovery and development.
Medicine: The compound and its derivatives are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new pharmaceuticals for various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and dyes. Its unique chemical properties make it suitable for applications in these areas.
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chloro and chlorosulfonyl groups allows it to form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially inhibiting their function. The carboxylate ester group may also play a role in its interaction with biological molecules, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate: This compound shares similar functional groups but has a benzene ring instead of a thiophene ring.
3-Chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylic acid: This compound lacks the methyl ester group, making it more acidic.
Methyl 3-chloro-4-methylthiophene-2-carboxylate: This compound lacks the chlorosulfonyl group, resulting in different reactivity and applications.
Uniqueness: Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate is unique due to the combination of its functional groups and the thiophene ring. The presence of both chloro and chlorosulfonyl groups provides versatility in chemical reactions, allowing for the synthesis of a wide range of derivatives. The thiophene ring imparts unique electronic properties, making it valuable for applications in materials science and organic electronics.
Properties
IUPAC Name |
methyl 3-chloro-5-chlorosulfonyl-4-methylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O4S2/c1-3-4(8)5(6(10)13-2)14-7(3)15(9,11)12/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBROQXTHVRJEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Cl)C(=O)OC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.